1-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-indazol-4(5H)-one
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Description
The compound “1-(4-Trifluoromethylphenyl)-1,5,6,7-tetrahydro-indazol-4-one” is a complex organic molecule. Trifluoromethylphenyl compounds are a class of organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers was achieved through lipase-catalyzed transesterification in organic solvents . Another method involves the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
Future Directions
While specific future directions for this compound were not found, research into similar compounds continues to be a vibrant area of research with many compounds of this type finding use in the treatment of diseases . The preparation of homochiral secondary alcohols is of significant importance in chemical, pharmaceutical, and related fields, because the homochiral secondary alcohols provide building blocks for a wide range of biologically active compounds .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)9-4-6-10(7-5-9)19-12-2-1-3-13(20)11(12)8-18-19/h4-8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRHIJJCDOENNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC=C(C=C3)C(F)(F)F)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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